molecular formula C32H30Br4N4 B12772867 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1'-hexamethylenebis(2-(p-bromophenyl)-, dibromide CAS No. 93835-31-5

1H-Imidazo(1,2-a)pyridin-4-ium, 1,1'-hexamethylenebis(2-(p-bromophenyl)-, dibromide

Cat. No.: B12772867
CAS No.: 93835-31-5
M. Wt: 790.2 g/mol
InChI Key: CRMMJHQZRQGHMB-UHFFFAOYSA-L
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Description

1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-bromophenyl)-, dibromide is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of imidazo and pyridin rings, which are fused together, and two bromophenyl groups connected by a hexamethylene bridge. The dibromide form indicates the presence of two bromide ions associated with the compound.

Preparation Methods

The synthesis of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-bromophenyl)-, dibromide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo and pyridin rings, followed by the introduction of the bromophenyl groups. The final step involves the formation of the hexamethylene bridge and the addition of bromide ions to form the dibromide salt. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-bromophenyl)-, dibromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

    Addition: The compound can participate in addition reactions with electrophiles, resulting in the formation of new compounds.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-bromophenyl)-, dibromide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-bromophenyl)-, dibromide involves its interaction with molecular targets and pathways within cells. The compound can bind to specific enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-bromophenyl)-, dibromide can be compared with other similar compounds, such as:

    1H-Imidazo(1,2-a)pyridin-4-ium derivatives: These compounds have similar structures but may differ in the substituents attached to the imidazo and pyridin rings.

    Bromophenyl derivatives: Compounds with bromophenyl groups that may have different bridging groups or additional functional groups.

    Hexamethylene-bridged compounds: Compounds with a hexamethylene bridge but different aromatic or heterocyclic groups.

The uniqueness of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-bromophenyl)-, dibromide lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

93835-31-5

Molecular Formula

C32H30Br4N4

Molecular Weight

790.2 g/mol

IUPAC Name

2-(4-bromophenyl)-1-[6-[2-(4-bromophenyl)imidazo[1,2-a]pyridin-4-ium-1-yl]hexyl]imidazo[1,2-a]pyridin-4-ium;dibromide

InChI

InChI=1S/C32H30Br2N4.2BrH/c33-27-15-11-25(12-16-27)29-23-35-19-7-3-9-31(35)37(29)21-5-1-2-6-22-38-30(26-13-17-28(34)18-14-26)24-36-20-8-4-10-32(36)38;;/h3-4,7-20,23-24H,1-2,5-6,21-22H2;2*1H/q+2;;/p-2

InChI Key

CRMMJHQZRQGHMB-UHFFFAOYSA-L

Canonical SMILES

C1=CC=[N+]2C=C(N(C2=C1)CCCCCCN3C4=CC=CC=[N+]4C=C3C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br.[Br-].[Br-]

Origin of Product

United States

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